N1-(2,2-Dimethylthietan-3-yl)malonamide

Description

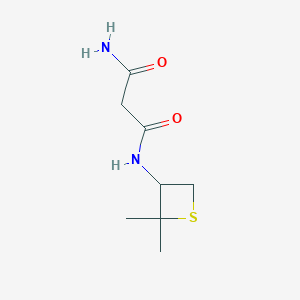

N1-(2,2-Dimethylthietan-3-yl)malonamide is a malonamide derivative featuring a thietane ring substituted with two methyl groups at the 2-position. Malonamides, characterized by a central malonyl bridge (CH₂(CONH-R)₂), are versatile due to their ability to act as linkers in peptidomimetics, inhibitors, and coordination ligands .

Properties

Molecular Formula |

C8H14N2O2S |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

N'-(2,2-dimethylthietan-3-yl)propanediamide |

InChI |

InChI=1S/C8H14N2O2S/c1-8(2)5(4-13-8)10-7(12)3-6(9)11/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,12) |

InChI Key |

OEZGAJHKBMCLCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CS1)NC(=O)CC(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-Dimethylthietan-3-yl)malonamide can be achieved through multi-component reactions. One such method involves the condensation of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This one-pot, five-component reaction is efficient and does not require a catalyst, making it a convenient approach for synthesizing malonamide derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of multi-component reactions and the use of isocyanides can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-Dimethylthietan-3-yl)malonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The thietane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its derivatives could be explored for therapeutic applications, such as acting as enzyme inhibitors or receptor agonists.

Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2,2-Dimethylthietan-3-yl)malonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Malonamide Derivatives

Malonamide derivatives vary widely based on substituents attached to the nitrogen atoms of the malonyl core. Below is a detailed comparison of N1-(2,2-Dimethylthietan-3-yl)malonamide with structurally related compounds from the evidence:

Key Observations:

Substituent Impact on Bioactivity: Bulky substituents (e.g., hexafluoro-methoxy phenyl in 8r) enhance hydrophobic interactions, improving pesticidal activity . Aromatic and heterocyclic groups (e.g., flavone in 6c, indazol-pyridinyl in CHMFL-KIT-033) are critical for targeting viral proteases or kinases .

Synthetic Accessibility: Malonamides are typically synthesized via condensation of malonyl dichloride with amines. For example, N1-(2-hydroxy-1-phenylethyl)malonamide (1e) was synthesized using 2,2-dimethylmalonyldichloride and amino alcohols under mild conditions . Yields for malonamide derivatives range widely (25–56%), influenced by steric hindrance and solubility of reactants .

Role of the Malonamide Linker :

- The malonyl bridge enhances conformational flexibility, enabling optimal binding in enzyme pockets. For instance, replacing glycinamide with malonamide in fXa inhibitors increased potency (Ki < 1 nM) due to improved spatial alignment .

- In contrast, rigidified analogs (e.g., cyclam-based malonamides) serve as tetradentate ligands for metal coordination, as seen in Au(III) complexes .

Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.